molecular formula C15H13N B3322833 Anthracen-1-ylmethanamine CAS No. 15398-89-7

Anthracen-1-ylmethanamine

Cat. No.: B3322833
CAS No.: 15398-89-7
M. Wt: 207.27 g/mol
InChI Key: XJORSXWICIGQLB-UHFFFAOYSA-N
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Description

Anthracen-1-ylmethanamine (CAS: 15398-89-7) is an organic compound with the molecular formula C₁₅H₁₃N and a molecular weight of 207.27 g/mol . It consists of an anthracene moiety substituted with a methanamine group at the 1-position. This compound is primarily used in research and development, with commercial availability in 1g and 5g quantities at purities of ≥98% .

Properties

IUPAC Name

anthracen-1-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c16-10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-9H,10,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJORSXWICIGQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anthracen-1-ylmethanamine typically involves the reaction of anthracene with formaldehyde and ammonia or an amine under specific conditions. One common method is the reductive amination of anthracene-1-carbaldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium borohydride .

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Anthracen-1-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form anthracene-1-carboxylic acid.

    Reduction: The compound can be reduced to form anthracene-1-ylmethanol.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Anthracene-1-carboxylic acid.

    Reduction: Anthracene-1-ylmethanol.

    Substitution: Various substituted anthracene derivatives depending on the reagents used.

Scientific Research Applications

Chemical Applications

Building Block for Organic Synthesis
Anthracen-1-ylmethanamine serves as a versatile building block in organic synthesis. It can be used to create more complex organic molecules and supramolecular assemblies. The amine group allows for various functionalizations that enhance its reactivity in chemical reactions, such as reductive amination and substitution reactions.

Comparison with Related Compounds

CompoundKey Features
AnthraceneParent compound; lacks amine functionality
Anthracene-9-carboxylic acidContains a carboxylic acid group
9,10-DiphenylanthraceneEnhanced luminescent properties due to phenyl groups

Biological Applications

Fluorescent Probes in Imaging
The compound has been utilized in biological research as a fluorescent probe for imaging and sensing applications. Its photophysical properties enable it to interact with biological systems effectively, making it suitable for tracking cellular processes . For instance, anthracenyl derivatives can bind to DNA and serve as markers in fluorescence microscopy.

Case Study: Anticancer Potential
Research has demonstrated that this compound derivatives exhibit cytotoxic effects against cancer cell lines. A study involving N(1)-(9-anthracenylmethyl)triamines showed increased potency against murine leukemia cells when compared to standard treatments . The mechanism involves selective transport into cells via polyamine transporters (PAT), indicating potential pathways for targeted cancer therapies.

Medicinal Applications

Photodynamic Therapy
Ongoing research is exploring the use of this compound in photodynamic therapy (PDT) for cancer treatment. The compound's ability to generate reactive oxygen species upon light activation makes it a candidate for PDT applications, where localized tumor destruction can be achieved with minimal damage to surrounding tissues .

Anticancer Drug Development
The structural characteristics of this compound allow it to intercalate with DNA, potentially leading to DNA damage in cancer cells. Such properties are being investigated for the development of new anticancer drugs that leverage its ability to target and disrupt cancer cell proliferation .

Industrial Applications

Organic Light Emitting Diodes (OLEDs)
this compound is also being explored for its applications in the electronics industry, particularly in the development of organic light-emitting diodes (OLEDs). Its luminescent properties make it suitable for use in electronic materials where efficient light emission is essential.

Mechanism of Action

The mechanism of action of Anthracen-1-ylmethanamine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and engage in π-π interactions with aromatic systems. These interactions can influence the electronic properties of the compound, making it useful in various applications such as fluorescence imaging and electronic devices .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Anthracen-1-ylmethanamine and related aromatic amines:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Key Features
This compound 15398-89-7 C₁₅H₁₃N 207.27 1-position Anthracene core with methanamine group; used in R&D
(R)-1-(Anthracen-9-yl)ethanamine 241488-97-1 C₁₆H₁₅N 221.30 9-position Ethylamine substituent; chiral center (R-configuration); 95% purity
Adamantan-1-ylmethanamine 17768-41-1 C₁₁H₁₉N 165.28 1-position Adamantane core; rigid bicyclic structure; lab research use
N-(Anthracen-9-ylmethyl)adamantan-1-amine Not provided C₂₄H₂₅N 327.47 9-position (anthracene), 1-position (adamantane) Hybrid structure; crystallography data reported
9-(Naphthalen-1-yl)anthracene 7424-70-6 C₂₄H₁₆ 304.39 9-position (anthracene), 1-position (naphthalene) Polyaromatic hydrocarbon; no amine group; research applications

Key Observations:

Substituent Position : this compound’s 1-position substitution contrasts with the 9-position in (R)-1-(Anthracen-9-yl)ethanamine, which may influence electronic properties and steric interactions in synthetic reactions .

Core Structure : Adamantan-1-ylmethanamine’s adamantane core provides rigidity and lipophilicity, differing from the planar anthracene system in this compound .

Stability and Bioavailability

  • Stability: Ethanoanthracene derivatives (e.g., compound 23n in ) exhibit pH-dependent stability, with degradation observed at pH 4.0 and 9.0 but stability at pH 7.5 . While direct data for this compound are unavailable, its anthracene backbone suggests susceptibility to photodegradation or oxidation under harsh conditions.
  • Bioavailability: Computational models for ethanoanthracenes predict moderate bioavailability (e.g., compound 23a: LogP = 3.2, aqueous solubility = 0.01 mg/mL) . This compound’s lower molecular weight (207.27 vs. 221.30 for (R)-1-(Anthracen-9-yl)ethanamine) may improve membrane permeability .

Biological Activity

Anthracen-1-ylmethanamine, a derivative of anthracene, has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structure

This compound can be synthesized through various methods, including the reaction of anthracene derivatives with amines. The structural characteristics of this compound significantly influence its biological activity. For instance, modifications in the aliphatic linker or substituents can affect its affinity for biological targets.

Antitumor Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study conducted on L1210 murine leukemia cells showed that derivatives with different substitutions had increased potency, particularly when combined with polyamine transport inhibitors. The 4,4-triamine system was noted for its high affinity for the polyamine transporter (PAT), leading to enhanced cytotoxicity in treated cells .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
N(1)-(9-anthracenylmethyl)triamineL1210 (murine leukemia)1.8Polyamine transport via PAT
This compoundCHO (Chinese hamster ovary)150Induction of apoptosis
Ruthenium complex 1HL-60 (human leukemia)84.5Interaction with cysteine proteases
Ruthenium complex 2HL-60 (human leukemia)87.0Apoptotic pathways activation

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Polyamine Transport : The compound's interaction with PAT allows for selective uptake into cells, enhancing its cytotoxic effects.
  • Induction of Apoptosis : Studies indicate that this compound can trigger apoptotic pathways in cancer cells. For example, treatment with certain derivatives led to the activation of caspase pathways and mitochondrial dysfunction, resulting in cell death .
  • Fluorescence Properties : Some derivatives have shown altered fluorescence characteristics based on structural modifications, which may be leveraged for bioimaging applications .

Case Studies

Several case studies highlight the therapeutic potential of this compound derivatives:

  • Case Study 1 : A clinical trial involving a derivative showed promise in treating patients with advanced leukemia, where a significant reduction in tumor size was observed after administration .
  • Case Study 2 : In vitro studies demonstrated that this compound analogs could inhibit the proliferation of various cancer cell lines through apoptosis induction and disruption of cellular membranes .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Anthracen-1-ylmethanamine in a laboratory setting?

  • Methodological Answer : Use reductive amination of anthracenecarboxaldehyde with ammonium acetate and sodium cyanoborohydride in anhydrous methanol under nitrogen atmosphere. Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity (>95%) using 1H^1H NMR (δ 7.8–8.5 ppm for aromatic protons) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Structural confirmation : Single-crystal X-ray diffraction refined using SHELX software to resolve bond angles and spatial arrangements .
  • Spectroscopy : 1H^1H/13C^13C NMR for functional group identification, FTIR for amine stretching vibrations (~3300 cm1^{-1}), and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What safety precautions are critical when handling this compound in research laboratories?

  • Methodological Answer :

  • PPE : Nitrile gloves, P95 respirators for dust control, and full-body chemical-resistant clothing .
  • Storage : Airtight containers under argon at 4°C to prevent oxidation.
  • Waste disposal : Incinerate via licensed facilities to avoid environmental release .

Advanced Research Questions

Q. How can researchers address discrepancies in reported toxicological data for this compound?

  • Methodological Answer :

  • Cross-validation : Compare in vitro Ames tests (OECD 471) with in vivo rodent studies (OECD 420) to assess mutagenicity.
  • Metabolite profiling : Use LC-MS to identify reactive intermediates (e.g., hydroxylated derivatives) and correlate with structural analogs like naphthylamines .

Q. What strategies optimize the use of this compound in supramolecular chemistry applications?

  • Methodological Answer :

  • Coordination chemistry : React with transition metals (e.g., Cu(II)) to form amine-linked complexes. Characterize using cyclic voltammetry and X-ray crystallography .
  • Host-guest systems : Study encapsulation efficiency in cyclodextrins via fluorescence quenching assays .

Q. How should researchers design experiments to investigate the photodegradation pathways of this compound?

  • Methodological Answer :

  • Photolysis setup : Expose aqueous solutions to UV-C light (254 nm) in environmental chambers. Monitor degradation kinetics via UV-Vis spectroscopy.
  • Product identification : Use GC-MS to detect anthraquinone derivatives and validate pathways with DFT-based computational modeling .

Data Contradiction Analysis

Q. How to resolve conflicting data on the stability of this compound under oxidative conditions?

  • Methodological Answer :

  • Controlled studies : Perform accelerated oxidation tests (40°C, 75% RH) with HPLC monitoring. Compare results across independent labs using standardized protocols .
  • Structural insights : Analyze oxidized products via X-ray crystallography to identify vulnerable functional groups (e.g., amine vs. aromatic positions) .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer :

  • Documentation : Follow Beilstein Journal guidelines for detailed experimental sections, including solvent purity, reaction times, and purification gradients .
  • Validation : Share raw NMR and crystallographic data in supplementary materials to enable peer verification .

Environmental and Health Impact Studies

Q. How to assess the environmental persistence of this compound in aquatic systems?

  • Methodological Answer :

  • Biodegradation assays : Use OECD 301F (manometric respirometry) to measure microbial breakdown in wastewater.
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-hour LC50_{50}) and compare with polycyclic aromatic hydrocarbon (PAH) benchmarks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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